molecular formula C5H10BrNO B3391760 3-bromo-N-ethylpropanamide CAS No. 21437-85-4

3-bromo-N-ethylpropanamide

Cat. No.: B3391760
CAS No.: 21437-85-4
M. Wt: 180.04 g/mol
InChI Key: SGEYBDFIAGICMY-UHFFFAOYSA-N
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Description

3-Bromo-N-ethylpropanamide is an organic compound with the molecular formula C5H10BrNO It is a derivative of propanamide, where a bromine atom is substituted at the third position and an ethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-ethylpropanamide typically involves the bromination of N-ethylpropanamide. The process can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can optimize the yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form N-ethylpropanamide by removing the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products depend on the nucleophile used, such as N-ethylpropanamide derivatives.

    Reduction: N-ethylpropanamide.

    Oxidation: Various oxidized forms of the original compound.

Scientific Research Applications

3-Bromo-N-ethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethylpropanamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethyl group attached to the nitrogen atom can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    3-Bromo-N-phenylpropanamide: Similar structure but with a phenyl group instead of an ethyl group.

    2-Bromo-N-ethylpropanamide: Bromine atom at the second position instead of the third.

    N-Ethylpropanamide: Lacks the bromine atom.

Uniqueness: 3-Bromo-N-ethylpropanamide is unique due to the specific positioning of the bromine atom and the ethyl group, which can influence its chemical reactivity and potential applications. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

3-bromo-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-2-7-5(8)3-4-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEYBDFIAGICMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310931
Record name 3-Bromo-N-ethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21437-85-4
Record name 3-Bromo-N-ethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21437-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-ethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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